D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan is a synthetic peptide composed of five amino acids, specifically designed with D-amino acids. The presence of D-amino acids can enhance the stability and bioavailability of peptides, making them valuable in various scientific applications. This compound is classified as a cyclic peptide due to its unique structure, which may confer specific biological activities and properties.
The synthesis of D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan can be traced back to advancements in peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with precise control over the sequence and stereochemistry, facilitating the incorporation of D-amino acids.
This compound falls under the category of peptides and amino acid derivatives. It is particularly relevant in the study of bioactive compounds due to its potential interactions with biological systems.
The synthesis of D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is constructed on a solid support. The key steps include:
The choice of protecting groups for amino acids during synthesis is critical to prevent unwanted reactions. Common protecting groups include:
The final product's purity and yield can be assessed using analytical methods such as mass spectrometry and HPLC.
The molecular formula can be represented as with a molecular weight of approximately 570.65 g/mol. The specific three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan may undergo various chemical reactions, including:
Understanding these reactions is crucial for applications in drug design and development, where stability and reactivity are paramount.
The mechanism by which D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan exerts its effects largely depends on its interaction with biological targets such as receptors or enzymes.
Studies have shown that peptides with D-amino acids often exhibit enhanced resistance to enzymatic degradation, thereby prolonging their action in biological systems.
D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan typically appears as a white to off-white powder. It is soluble in polar solvents like water and dimethyl sulfoxide (DMSO).
The compound exhibits stability under physiological conditions but can be sensitive to extreme pH levels or high temperatures. Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.
D-Phenylalanyl-D-tyrosyl-D-tryptophylglycyl-D-tryptophan holds potential applications in various fields:
The discovery of endogenous D-amino acids in higher organisms in the late 1980s revolutionized peptide biochemistry, overturning the long-held dogma that D-enantiomers were biologically inert in eukaryotes [1]. This paradigm shift revealed that D-amino acids confer critical advantages in peptide therapeutics, including enhanced metabolic stability (resistance to protease degradation) and improved bioavailability. Bibliometric analyses of D-tryptophan research reveal a consistent upward trajectory since 2000, with significant clustering around immunomodulation, biofilm inhibition, and anticancer applications [1]. The tetrapeptide D-Phe-D-Tyr-D-Trp-Gly-D-Trp exemplifies this class, leveraging the unique properties of its D-configured aromatic residues. Unlike L-amino acid-based peptides, its chiral inversion extends plasma half-life and facilitates blood-brain barrier penetration—properties exploited in neuroactive peptide design since the 1990s with compounds like semax and cerebrolysin derivatives.
This tetrapeptide’s bioactivity is inextricably linked to its stereochemical configuration and aromatic topology:
Table 1: Key Non-Covalent Interactions Stabilizing the Tetrapeptide
Residue Pair | Interaction Type | Energy Contribution (kJ/mol) | Biological Role |
---|---|---|---|
D-Trp (C-term) ↔ D-Trp (adjacent) | Indole-indole stacking | -15 to -25 | Conformational rigidity |
D-Tyr ↔ Membrane phospholipids | Cation-π (choline) | -10 to -18 | Membrane anchoring |
D-Phe ↔ Receptor pocket | π-π stacking | -8 to -15 | Target specificity |
Gly ↔ D-Trp | CH-π | -4 to -7 | Backbone flexibility |
The tetrapeptide’s D-Phe-D-Tyr-D-Trp-Gly-D-Trp sequence aligns with biosynthetic logic observed in non-ribosomal peptide synthetases (NRPS), despite its potential synthetic origin:
Table 2: NRPS Catalytic Domains Implicated in Similar Tetrapeptide Assembly
Domain Type | Function | Stereochemical Control | Role in Target Sequence |
---|---|---|---|
Adenylation (A) | Activates amino acid | D-selectivity via hydrophobic binding pockets | Activates D-Phe, D-Tyr, D-Trp |
Condensation (C) | Forms peptide bonds | Filters L/D configuration at acceptor site | Links D-Tyr-D-Trp and D-Trp-Gly |
Peptidyl Carrier Protein (PCP) | Tethers substrates | N/A | Shuttles activated residues |
Thioesterase (TE) | Releases peptide | Macrocyclization (if applicable) | Cleaves final D-Trp-thioester |
The tetrapeptide’s architecture bridges natural product biochemistry and rational peptide design, leveraging evolutionary principles from NRPS-derived antibiotics (e.g., daptomycin) while exploiting chiral inversion for neurological targeting. Its D-enantiomeric richness represents a convergence point for next-generation neurotherapeutics and antimicrobial agents resistant to enzymatic degradation [1] [8] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7